Gold(III) chloride trihydrate, ACS grade

Description

Properties

CAS No. |

16961-25-4 |

|---|---|

Molecular Formula |

AuCl4H7O3 |

Molecular Weight |

393.8 g/mol |

IUPAC Name |

gold(3+);trichloride;trihydrate;hydrochloride |

InChI |

InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |

InChI Key |

XYYVDQWGDNRQDA-UHFFFAOYSA-K |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Gold(III) Chloride Trihydrate (ACS Grade)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Gold(III) Chloride Trihydrate

Gold(III) chloride trihydrate, often referred to as chloroauric acid trihydrate, is a cornerstone compound in the synthesis of gold-based nanomaterials and catalysts.[1] Its high purity, as defined by the American Chemical Society (ACS) grade, ensures reproducibility and reliability in sensitive applications, from the synthesis of gold nanoparticles for drug delivery systems to its use as a catalyst in complex organic reactions.[1][2] Understanding its physical properties is paramount for its effective handling, storage, and application in research and development.

Core Physical Characteristics

The physical properties of Gold(III) chloride trihydrate are summarized in the table below. These parameters are critical for experimental design, dictating everything from solvent choice to required storage conditions.

| Property | Value | Source(s) |

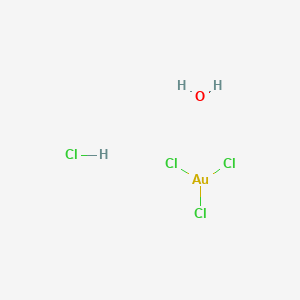

| Chemical Formula | HAuCl₄·3H₂O | [2][3][4] |

| Molecular Weight | 393.83 g/mol | [2][3][5] |

| Appearance | Yellow to orange crystalline solid (powder, crystals, or chunks) | [1][6] |

| Gold (Au) Content | ≥49.0% | [1][2] |

| Solubility | Highly soluble in water and polar organic solvents like ethanol and ether.[6][7] Insoluble in nonpolar solvents. | [6][7] |

| Density | 3.9 g/cm³ (for the anhydrous form) | [3][8] |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air.[6] | [6] |

| Light Sensitivity | Sensitive to light; decomposition can be initiated by light exposure.[6][9] | [6][9] |

In-Depth Analysis of Key Physical Properties

Thermal Stability: A Matter of Decomposition, Not Melting

A crucial point of clarification for researchers is the thermal behavior of Gold(III) chloride trihydrate. While some sources may list a "melting point," it is more accurate to characterize its response to heat as decomposition .[6][7]

Upon heating, the compound does not transition into a stable liquid phase. Instead, it undergoes a series of decomposition reactions. The anhydrous form, Au₂Cl₆, begins to decompose to gold(I) chloride (AuCl) at approximately 160 °C.[6][9] At temperatures above 210 °C, gold(I) chloride further disproportionates into elemental gold and regenerates some gold(III) chloride.[9] In a chlorine atmosphere, the decomposition of AuCl₃ to AuCl occurs at 254 °C.[9]

Expert Insight: The practical implication for laboratory use is that heating Gold(III) chloride trihydrate will not result in a melt but rather in the formation of different chemical species. This is critical for applications where precise temperature control is necessary, such as in the synthesis of gold nanoparticles where the thermal profile directly influences particle size and morphology.

Solubility and Solution Chemistry: The Gateway to Application

The high solubility of Gold(III) chloride trihydrate in water and polar organic solvents is a cornerstone of its utility.[6][7] In aqueous solutions, it forms the tetrachloroaurate(III) anion, [AuCl₄]⁻.[10] This species is the primary reactive form of gold in solution and the starting point for the synthesis of a vast array of gold compounds and nanomaterials.

The acidity of its aqueous solutions is another important consideration. The compound is the hydrated form of tetrachloroauric acid, and its solutions are acidic. This property can influence the pH of reaction mixtures and should be accounted for in experimental design, particularly in biological applications where pH control is critical.

Crystal Structure: A Glimpse into the Solid State

The crystal structure of the anhydrous form of gold(III) chloride, Au₂Cl₆, is well-characterized as a dimer with each gold atom having a square planar coordination geometry. For the trihydrate, HAuCl₄·3H₂O, the structure is composed of the planar [AuCl₄]⁻ anion with the proton being hydrated, often represented as a hydronium ion or a more complex hydrated proton species, and additional water molecules incorporated into the crystal lattice.[10] The presence of these water molecules is crucial for stabilizing the crystalline structure.

Experimental Protocol: Preparation of a Standard Aqueous Solution

The ability to prepare accurate and reproducible solutions of Gold(III) chloride trihydrate is a fundamental laboratory skill. The following protocol outlines a self-validating procedure for creating a standard solution.

Objective: To prepare a 2.5 mM aqueous solution of Gold(III) chloride trihydrate.

Materials:

-

Gold(III) chloride trihydrate (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Spatula and weighing paper

Methodology:

-

Pre-calculation: Determine the mass of Gold(III) chloride trihydrate required. For a 50 mL solution of 2.5 mM:

-

Moles = 0.0025 mol/L * 0.050 L = 0.000125 mol

-

Mass = 0.000125 mol * 393.83 g/mol = 0.0492 g

-

-

Weighing: Accurately weigh approximately 0.05 g of Gold(III) chloride trihydrate using an analytical balance.[11] Due to its hygroscopic nature, this step should be performed promptly.

-

Dissolution: Carefully transfer the weighed solid into a 50 mL volumetric flask. Add approximately 25 mL of deionized water and swirl gently to dissolve the solid completely.[11] The solution should appear as a clear, yellow liquid.

-

Dilution to Volume: Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared solution in a dark, well-sealed container to protect it from light and prevent evaporation.[6][9]

Self-Validation: The concentration of the prepared solution can be verified using UV-Vis spectroscopy by measuring the absorbance at the characteristic peak for the [AuCl₄]⁻ ion (around 314 nm) and comparing it to a standard curve.

Experimental Workflow Diagram

Caption: Workflow for preparing a standard Gold(III) chloride trihydrate solution.

Conclusion: A Foundation for Innovation

A thorough understanding of the physical properties of Gold(III) chloride trihydrate is not merely academic; it is the bedrock upon which successful and reproducible research is built. From its thermal decomposition characteristics to its solubility and solution chemistry, each property informs the choices made in the laboratory. By appreciating the nuances of this critical reagent, researchers in drug development and materials science can unlock its full potential, paving the way for advancements in medicine and technology.

References

-

Gold(III) chloride. (n.d.). Dlab @ EPFL. Retrieved from [Link]

-

Gold(III) chloride. (n.d.). LandSurvival.com. Retrieved from [Link]

-

Gold(III) chloride. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Gold(III) chloride. (2023, December 29). In Wikipedia. Retrieved from [Link]

-

Gold (III) chloride. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

Chloroauric acid. (2023, December 29). In Wikipedia. Retrieved from [Link]

-

Gold(III) chloride trihydrate, ACS grade. (n.d.). PubChem. Retrieved from [Link]

-

How to prepare 0.001M gold(III) chloride trihydrate solution from 49% gold(III) chloride trihydrate solid? (2018, August 10). ResearchGate. Retrieved from [Link]

-

TETRACHLOROAURIC(III) ACID TRIHYDRATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Gold(III) chloride trihydrate. (n.d.). ChemSrc. Retrieved from [Link]

-

Gold Chloride. (2016, October 25). 911Metallurgist. Retrieved from [Link]

-

Trouble with a Dilution Plan for Gold(III) Chloride. (2014, May 12). Science Madness Discussion Board. Retrieved from [Link]

-

Hydrogen tetrachloroaurate(III) xhydrate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. Gold Chloride Trihydrate, Certified ACS, Fisher Chemical 1 g | Buy Online | Fisher Scientific [fishersci.com]

- 4. noahchemicals.com [noahchemicals.com]

- 5. Gold(III) chloride trihydrate, ACS grade | AuCl4H7O3 | CID 129897181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gold(III) chloride [landsurvival.com]

- 7. 塩化金(III) 酸 三水和物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gold (III) chloride | CAS 13453-07-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 10. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Introduction: The Quintessential Gold Precursor

An In-depth Technical Guide to Chloroauric Acid Trihydrate (HAuCl₄·3H₂O)

Chloroauric acid, formally known as tetrachloroauric(III) acid, is an inorganic compound with the chemical formula H[AuCl₄].[1] It is most commonly encountered as its trihydrate, HAuCl₄·3H₂O, an orange-yellow crystalline solid.[2] This compound is arguably the most important water-soluble precursor for gold chemistry, serving as the gateway to a vast array of applications ranging from classical gold refining and electroplating to the cutting edge of nanotechnology and catalysis.[3][4] Its significance lies in its ability to be readily reduced to elemental gold, allowing for the controlled formation of gold nanoparticles, thin films, and other nanostructures.[5][6] This guide provides a detailed examination of the chemical structure, formula, properties, and a key application of HAuCl₄·3H₂O, tailored for professionals in research and development.

Part 1: Deconstructing the Chemical Structure and Formula

The empirical formula HAuCl₄·3H₂O, while convenient, belies the true structural nature of the compound in its solid state and its behavior in solution. A deeper understanding requires an analysis of its constituent ions and their coordination.

The Tetrachloroaurate(III) Anion: A Study in Coordination

The core of the compound is the tetrachloroaurate(III) anion, [AuCl₄]⁻. In this complex, the central gold atom exists in a +3 oxidation state.[1][4] It is coordinated by four chloride ligands, resulting in a distinct square planar molecular geometry.[1] The Au-Cl bond distances are typically around 2.28 Å.[1] This d⁸ electron configuration and square planar geometry are characteristic of many transition metal complexes, such as tetrachloroplatinate(II) [PtCl₄]²⁻.[1]

The Hydrated Proton and Waters of Crystallization

In the solid, crystalline form, the acidic proton (H⁺) does not exist in isolation. Instead, it is solvated by water molecules. Crystallographic studies have shown that the tetrahydrate form, HAuCl₄·4H₂O, is best described as [H₅O₂]⁺[AuCl₄]⁻·2H₂O, containing the diaquaoxonium cation.[1] While the trihydrate is the more commonly supplied form, it is understood to possess a similar structure, with the proton being intimately associated with the water molecules of hydration, forming hydronium-water clusters.[2][7] Therefore, a more structurally accurate representation of the trihydrate is as a salt of the [AuCl₄]⁻ anion with a hydrated proton.

When dissolved in water, chloroauric acid behaves as a strong monoprotic acid, dissociating to yield the tetrachloroaurate(III) anion and solvated protons.[1][8]

Caption: Dissociation of HAuCl₄·3H₂O in an aqueous medium.

In aqueous solution, the [AuCl₄]⁻ anion can undergo hydrolysis, where chloride ligands are sequentially replaced by hydroxide (OH⁻) groups, forming species like [AuCl₃(OH)]⁻.[9][10] The extent of hydrolysis is dependent on factors such as pH and chloride concentration.

Part 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of HAuCl₄·3H₂O is essential for its safe handling, storage, and application in experimental protocols.

Quantitative Data Summary

The key properties of chloroauric acid trihydrate are summarized in the table below.

| Property | Value | References |

| Chemical Formula | HAuCl₄·3H₂O | [2][11] |

| Molecular Weight | 393.83 g/mol | [2][11] |

| Appearance | Orange-yellow, needle-like, hygroscopic crystals | [1] |

| Density | 3.9 g/cm³ (anhydrous) | [1][2] |

| Melting Point | ~30 °C (melts in its own water of crystallization) | [2][12] |

| Decomposition Temp. | Begins to decompose upon melting, with significant decomposition at 75-320 °C | [13] |

| Solubility in Water | Highly soluble (e.g., 350 g / 100 g H₂O for HAuCl₄) | [1] |

| Other Solubilities | Soluble in alcohols, esters, ethers, and ketones | [1][5] |

| CAS Number | 16961-25-4 | [2][11] |

Handling and Safety Considerations

As a Senior Application Scientist, the paramount importance of safety cannot be overstated. HAuCl₄·3H₂O is a corrosive and toxic substance that requires careful handling.

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[14][15] All handling should be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, nitrile or rubber gloves, and a lab coat, is mandatory.[17][18]

-

Storage: HAuCl₄·3H₂O is hygroscopic (readily absorbs moisture from the air) and light-sensitive.[16][19] It must be stored in a tightly closed container in a cool, dry, and dark place, away from incompatible substances like strong bases and reducing agents.[16][17]

-

Toxicity: The compound is harmful if swallowed or inhaled.[12][17]

Part 3: Application Protocol: Synthesis of Gold Nanoparticles via Citrate Reduction

One of the most widespread and impactful applications of HAuCl₄·3H₂O is the synthesis of colloidal gold nanoparticles (AuNPs).[3][20] The Turkevich method, which uses sodium citrate as both a reducing and capping agent, is a foundational and highly reliable protocol.[21]

Causality Behind Experimental Choices

The success of this synthesis hinges on the controlled reduction of Au³⁺ ions to Au⁰ and the subsequent stabilization of the resulting nanoparticles to prevent aggregation.

-

Precursor Choice: HAuCl₄·3H₂O is the ideal precursor due to its high solubility in water, providing a homogeneous system of Au³⁺ ions for reduction.[22]

-

Reducing Agent: Trisodium citrate (Na₃C₆H₅O₇) is a mild reducing agent. At elevated temperatures, it reduces Au³⁺ to Au⁰. Crucially, the citrate anion (C₆H₅O₇³⁻) also adsorbs onto the surface of the newly formed AuNPs, creating a layer of negative charge that electrostatically repels other particles, ensuring colloidal stability.[21]

-

Temperature Control: The reaction is temperature-dependent. Bringing the solution to a boil provides the necessary activation energy for the reduction to occur at a controlled rate, promoting the formation of monodisperse nanoparticles.[23]

Detailed Step-by-Step Methodology

This protocol is a self-validating system; a successful synthesis is visually confirmed by a distinct color change from pale yellow to a deep ruby red.[21][24]

-

Prepare Solutions:

-

HAuCl₄ Solution (1.0 mM): Accurately weigh 1.0 g of HAuCl₄·3H₂O and dissolve it in 250 mL of distilled water to create a 10.0 mM stock solution. This stock is stable for extended periods if stored in a brown bottle.[21] Before the experiment, dilute 25 mL of the stock solution to 250 mL with distilled water to obtain the 1.0 mM working solution.

-

Trisodium Citrate Solution (1% w/v): Dissolve 0.5 g of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) in 50 mL of distilled water. It is best practice to prepare this solution fresh before use.[21]

-

-

Reaction Setup:

-

Thoroughly clean all glassware with aqua regia or piranha solution, followed by copious rinsing with distilled water to remove any potential nucleation sites.

-

Add 20 mL of the 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.

-

Place the flask on a stirring hot plate and bring the solution to a rolling boil while stirring vigorously.[21]

-

-

Initiation of Nanoparticle Formation:

-

Once the solution is boiling, swiftly add 2 mL of the 1% trisodium citrate solution.[21]

-

Observe the solution. The color will change from a pale yellow to colorless, then to grey, purple, and finally to a deep, ruby red.[24] This color evolution signifies the nucleation and growth of the gold nanoparticles. The final red color is due to the surface plasmon resonance of the AuNPs.[6]

-

-

Completion and Cooling:

-

Continue heating and stirring for approximately 10-15 minutes until the color is stable.

-

Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

-

Characterization (Optional but Recommended):

-

The resulting colloidal solution can be characterized using UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak at approximately 520 nm for spherical AuNPs of this size (~15-20 nm).

-

Caption: Experimental workflow for citrate reduction synthesis of AuNPs.

Conclusion

Chloroauric acid trihydrate (HAuCl₄·3H₂O) is a compound of fundamental importance in chemistry and materials science. Its structure, centered around the square planar [AuCl₄]⁻ anion, and its reactivity as a potent yet controllable precursor for elemental gold, underpin its utility. From the synthesis of precisely engineered nanoparticles for applications in drug delivery and diagnostics to its role in catalysis and electronics, a comprehensive technical understanding of HAuCl₄·3H₂O is indispensable for the modern scientist. Adherence to rigorous safety protocols is essential when harnessing the vast potential of this versatile gold compound.

References

-

Title: Chloroauric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chloroauric Acid Source: BullionStar URL: [Link]

-

Title: Chloroauric Acid Formula: Properties, Chemical Structure and Uses Source: Extramarks URL: [Link]

-

Title: Chloroauric Acid Formula: Preparation, Formula, Uses & Structure Source: Testbook URL: [Link]

-

Title: Thermal decomposition study of HAuCl4·3H2O and AgNO3 as precursors for plasmonic metal nanoparticles Source: ResearchGate URL: [Link]

-

Title: Material Safety Data Sheet - Hydrogen tetrachloroaurate(III), trihydrate Source: Cole-Parmer URL: [Link]

-

Title: TETRACHLOROAURIC(III) ACID TRIHYDRATE Source: Ataman Kimya URL: [Link]

-

Title: Chloroauric Acid Hydrate - Safety Data Sheet Source: A-Alpha Bio URL: [Link]

-

Title: Thermal decomposition study of HAuCl4·3H2O and AgNO3 as precursors for plasmonic metal nanoparticles Source: OUCI URL: [Link]

-

Title: HAuCl4 .3H2 O - Product Specification Source: Chemstock URL: [Link]

-

Title: Citrate Synthesis of Gold Nanoparticles Source: MRSEC Education Group, University of Wisconsin-Madison URL: [Link]

-

Title: Synthesis of Gold Nano Particles via Thermal Decomposition of HAuCl4 on Glass Substrate Source: International Journal of Engineering and Advanced Technology (IJEAT) URL: [Link]

-

Title: Thermal decomposition study of HAuCl4·3H2O and AgNO3 as precursors for plasmonic metal nanoparticles Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Gold Nano Particles via Thermal Decomposition of HAuCl4 on Glass Substrate Source: International Journal of Engineering and Advanced Technology URL: [Link]

-

Title: Gold Nanoparticles Synthesis Source: NANOLAB URL: [Link]

-

Title: Chemical synthesis of gold nanoparticles. (A) HAuCl4.3H2O, (B,C)... Source: ResearchGate URL: [Link]

-

Title: Revisiting the reactivity of tetrachloroauric acid with N,N-bidentate ligands: structural and spectroscopic insights Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Handbook of Synthetic Methodologies and Protocols of Nanomaterials : Gold (79Au) Source: World Scientific Publishing URL: [Link]

-

Title: The Science Behind Chloroauric Acid: Structure, Properties, and Chemical Behavior Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: SYNTHESIS OF GOLD NANOPARTICLES VIA CHEMICAL REDUCTION METHODS Source: METAL 2015 Conference Proceedings URL: [Link]

-

Title: Binding of Tetrachloroaurate(III) to Bovine or Human γ-Globulins Source: MDPI URL: [Link]

-

Title: A Golden Fullerene Encapsulating Schmid Gold Source: American Chemical Society URL: [Link]

-

Title: The Hydrolysis of AuCl 4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution Source: ResearchGate URL: [Link]

-

Title: What will happen if we add HAuCl4 or PtCl4 in water? Source: ResearchGate URL: [Link]

-

Title: Gold(III) chloride (HAuCl4·3H2O) in PEG: A new and efficient catalytic system for the synthesis of functionalized spirochromenes Source: ResearchGate URL: [Link]

-

Title: Schematic model for a dissociation of HAuCl4 b Cd sheets journey in the... Source: ResearchGate URL: [Link]

-

Title: Biosynthesis of gold nanoparticles using sansevieria plant extract and its biomedical application Source: Taylor & Francis Online URL: [Link]

-

Title: Hydrogen Tetrachloroaurate(III) Trihydrate Source: PubChem URL: [Link]

Sources

- 1. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 2. Tetrachloroauric(III) acid trihydrate 99 for analysis EMSURE 16961-25-4 [sigmaaldrich.com]

- 3. honrel.com [honrel.com]

- 4. extramarks.com [extramarks.com]

- 5. testbook.com [testbook.com]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

- 7. Hydrogen Tetrachloroaurate(III) Trihydrate | AuCl4H7O3 | CID 21863413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrachloroauric(III) acid trihydrate 99 for analysis EMSURE 16961-25-4 [sigmaaldrich.com]

- 12. chemstock.ae [chemstock.ae]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. prochemonline.com [prochemonline.com]

- 18. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 19. Hydrogen tetrachloroaurate(III) trihydrate | 16961-25-4 [chemicalbook.com]

- 20. Page loading... [wap.guidechem.com]

- 21. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. nanolab.unimore.it [nanolab.unimore.it]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Gold(III) Chloride Trihydrate (CAS 16961-25-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Utility of Gold(III) Chloride Trihydrate

Gold(III) chloride trihydrate, known systematically as tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), stands as a cornerstone reagent in modern chemical and biomedical research.[1] While its name suggests a simple salt, it is more accurately the trihydrate of chloroauric acid.[1] Its significance extends far beyond its elemental gold content, primarily serving as a highly reliable and versatile precursor for generating gold-based materials with precisely controlled properties.[2] For professionals in drug development and nanotechnology, this compound is the gateway to producing gold nanoparticles (AuNPs), which are instrumental in diagnostics, imaging, and advanced drug delivery systems.[2][3] Furthermore, its catalytic activity in organic synthesis provides efficient pathways for creating complex molecules, including novel pharmaceutical candidates.[3] This guide offers an in-depth perspective on its specifications, validated applications, and the critical handling protocols necessary for reproducible, high-impact research.

Core Specifications and Physicochemical Profile

The consistency and success of any experimental work begin with a well-characterized reagent. Gold(III) chloride trihydrate is available in various grades, with specifications tightly controlled to ensure predictable reactivity.[4] The most critical parameter for nearly all applications is the gold (Au) content, which is typically assayed at a minimum of 49.0% by weight for ACS reagent grade material.[5][6]

| Parameter | Specification | Significance in Application |

| CAS Number | 16961-25-4[7] | Unambiguous global identifier for this specific hydrated form. |

| Synonyms | Chloroauric acid trihydrate, Hydrogen tetrachloroaurate(III) trihydrate, Tetrachloroauric(III) acid trihydrate[3][8][9] | Essential for comprehensive literature and database searches. |

| Molecular Formula | HAuCl₄·3H₂O[8] | Defines the precise chemical composition and hydration state. |

| Molecular Weight | 393.83 g/mol [8] | Crucial for accurate molar concentration calculations in solution preparation. |

| Appearance | Golden-yellow to orange crystalline powder, crystals, or chunks[3][10][11] | A primary visual check for material integrity and absence of gross contamination. |

| Purity (Assay) | ACS Reagent: ≥49.0% Au.[5] High Purity: ≥99.9% trace metals basis[4] | The gold content dictates the stoichiometry for nanoparticle synthesis and catalytic loading. Trace metal purity is critical for avoiding interference in sensitive catalytic and biological systems. |

| Solubility | Soluble in water, ethanol, and ether.[2][12][13] | High solubility in polar solvents facilitates its use in a wide range of reaction media, particularly the aqueous systems common for nanoparticle synthesis. |

| Key Impurities | Insoluble in ether: ≤0.1%.[5] Alkalis & other metals (as sulfates): ≤0.2%[14] | These limits, defined by ACS standards, ensure minimal interference from extraneous ions or insoluble matter that could affect nanoparticle nucleation or catalytic activity. |

Key Scientific Applications and Methodologies

The utility of Gold(III) chloride trihydrate is rooted in the accessibility of the Au(III) oxidation state, which can be readily reduced to elemental gold (Au(0)) or participate in catalytic cycles.[2][15]

Precursor for Gold Nanoparticle (AuNP) Synthesis

This is arguably the most prominent application in the fields of drug delivery and diagnostics.[2] The compound serves as the source of Au³⁺ ions, which are reduced in a controlled manner to form Au⁰ atoms. These atoms then nucleate and grow into nanoparticles of a desired size and shape.

-

Causality of Choice : The predictable reduction potential of the [AuCl₄]⁻ complex and its high solubility in water make it an ideal starting material.[16] The choice of reducing agent (e.g., sodium citrate, sodium borohydride) and reaction conditions (pH, temperature) allows researchers to precisely tune the final nanoparticle size, which in turn dictates their optical and electronic properties (the basis of their use in diagnostics).[10]

Homogeneous Catalysis in Pharmaceutical Synthesis

In organic chemistry, gold salts are valued as soft Lewis acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack.[3][13]

-

Field-Proven Insight : Unlike other Lewis acids, gold catalysts are often tolerant of a wider range of functional groups, enabling the synthesis of complex molecular architectures without the need for extensive protecting group strategies.[2] For example, HAuCl₄·3H₂O has been effectively used in polyethylene glycol (PEG) as an efficient catalytic system for the one-pot, three-component synthesis of spirochromene derivatives, which are scaffolds of interest in medicinal chemistry.[10]

Reagent in Analytical Chemistry

The compound's reactivity is harnessed for the detection and quantification of various analytes.[17] It can serve as a colorimetric reagent, where a reaction produces a distinct color change measurable by spectrophotometry.[17] It has historically been used in the microanalysis of alkaloids and certain metal ions like rubidium and cesium.[14][18]

Validated Experimental Protocol: Citrate Reduction Synthesis of Gold Nanoparticles

This protocol describes a standard, self-validating method for producing AuNPs with a diameter of approximately 15-20 nm. The process relies on the visual confirmation of a color change as a primary indicator of successful nanoparticle formation, which is then quantitatively confirmed by UV-Vis spectroscopy.

Step 1: Preparation of Gold Precursor Solution

-

Accurately weigh 9.8 mg of Gold(III) chloride trihydrate (CAS 16961-25-4).

-

Dissolve it in 50.0 mL of high-purity, deionized water in a meticulously clean Erlenmeyer flask to create a 0.5 mM solution.

-

Causality: Precise measurement is critical as the initial gold concentration is a key factor controlling the final nanoparticle size and concentration. The use of high-purity water and clean glassware is paramount to prevent premature or uncontrolled nucleation from impurities.

Step 2: Heating and Addition of Reducing Agent

-

Place the flask on a stirrer hotplate and add a clean magnetic stir bar.

-

Heat the solution to a rolling boil while stirring vigorously.

-

Rapidly inject 5.0 mL of a 38.8 mM sodium citrate solution into the boiling gold solution.

-

Causality: Boiling provides the activation energy for the reduction reaction and ensures thermal homogeneity. Sodium citrate serves a dual role: it acts as the reducing agent (citrate anion reduces Au³⁺ to Au⁰) and as a capping agent (citrate ions adsorb to the nanoparticle surface, providing electrostatic stabilization that prevents aggregation).

Step 3: Nucleation and Growth Observation

-

Continue heating and stirring. Observe the solution's color change. It will transition from a faint yellow to colorless, then to a faint blue/gray, and finally to a deep ruby red or wine red color.

-

Once the final red color is achieved (typically within 10-15 minutes), stop heating but continue stirring until the solution has cooled to room temperature.

-

Self-Validation: The distinct color change is a hallmark of the formation of spherical gold nanoparticles. The final ruby red color is due to a phenomenon called Surface Plasmon Resonance (SPR), which is characteristic of AuNPs in this size range. A blue or purple final color would indicate undesirable particle aggregation.

Step 4: Characterization and Storage

-

Verify the formation of AuNPs by acquiring a UV-Visible absorption spectrum. The solution should exhibit a distinct SPR peak with a maximum absorbance (λ_max) between 518 nm and 525 nm.

-

Store the final nanoparticle solution at 4°C in a dark container.

-

Trustworthiness: The position and sharpness of the SPR peak provide a quantitative measure of the average nanoparticle size and polydispersity. A λ_max in the specified range confirms the synthesis of the target size. Proper storage is essential to maintain colloidal stability.

Visualization of the AuNP Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Gold Nanoparticle Synthesis via Citrate Reduction.

Authoritative Safety and Handling Protocols

Gold(III) chloride trihydrate is a corrosive and hazardous material that demands strict adherence to safety protocols.[19] Its hygroscopic (moisture-absorbing) and light-sensitive nature also necessitates specific storage conditions to maintain its integrity.[20]

-

Personal Protective Equipment (PPE) : Always handle this compound inside a fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21][20]

-

Hazards :

-

Corrosive : Causes severe skin burns and serious eye damage.[9][19][22] Accidental contact requires immediate and prolonged flushing with water for at least 15 minutes, followed by prompt medical attention.[21][19]

-

Inhalation/Ingestion : Material is destructive to mucous membranes and the upper respiratory tract. Ingestion can cause severe and permanent damage to the digestive tract.[21][19]

-

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][19][20] Protect from light and moisture to prevent degradation.[14][19][20] Many suppliers recommend storage at 2-8°C.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19][20]

By synthesizing a deep understanding of its chemical properties with rigorous, validated protocols and an unwavering commitment to safety, researchers can fully leverage the potential of Gold(III) chloride trihydrate to drive innovation in medicine and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Gold Trichloride Trihydrate. Retrieved from [Link]

-

Hopax Fine Chemicals. (n.d.). Analytical Chemistry with Gold(III) Chloride Trihydrate: Precision Reagents. Retrieved from [Link]

-

Hopax Fine Chemicals. (n.d.). Understanding the Properties and Uses of Gold(III) Chloride Trihydrate. Retrieved from [Link]

-

American Elements. (n.d.). Gold(III) Chloride Trihydrate. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Hydrogen tetrachloroaurate(III) trihydrate, ACS, 99.99% (metals basis), Au 49.0% min. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroauric acid. Retrieved from [Link]

-

American Chemical Society. (2017). Gold Chloride. In ACS Reagent Chemicals. Retrieved from [Link]

-

Unilong Industry Co., Ltd. (n.d.). Hydrogen tetrachloroaurate(III) trihydrate CAS 16961-25-4. Retrieved from [Link]

-

Ottokemi. (n.d.). Gold(III) chloride, trihydrate, 99.9% 16961-25-4. Retrieved from [Link]

-

chemeurope.com. (n.d.). Gold(III) chloride. Retrieved from [Link]

-

PubChem. (n.d.). Gold(III) chloride trihydrate, ACS grade. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Hydrogen tetrachloroaurate(III) hydrate, 99.9% (metals basis), Au 49% min. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Gold Chloride, Trihydrate. Retrieved from [Link]

Sources

- 1. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 036400.03 [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 16961-25-4 Cas No. | Hydrogen tetrachloroaurate(III) trihydrate | Apollo [store.apolloscientific.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. getchem.com [getchem.com]

- 12. Hydrogen tetrachloroaurate(III) trihydrate CAS 16961-25-4 - Chemical Supplier Unilong [unilongindustry.com]

- 13. Gold(III)_chloride [chemeurope.com]

- 14. usbio.net [usbio.net]

- 15. selleckchem.com [selleckchem.com]

- 16. americanelements.com [americanelements.com]

- 17. nbinno.com [nbinno.com]

- 18. Hydrogen tetrachloroaurate(III) trihydrate | 16961-25-4 [chemicalbook.com]

- 19. simmons.chemoventory.com [simmons.chemoventory.com]

- 20. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Technical Guide to the Solubility of Gold(III) Chloride Trihydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the solubility and solution chemistry of Gold(III) chloride trihydrate (HAuCl₄·3H₂O), a pivotal precursor in nanotechnology, catalysis, and pharmaceutical development. Understanding its behavior in different solvents is critical for controlling reaction kinetics, nanoparticle morphology, and the stability of gold-based therapeutics. This document moves beyond simple solubility values to explain the underlying chemical transformations that dictate its behavior in aqueous and alcoholic media.

Foundational Physicochemical Properties

Gold(III) chloride trihydrate, systematically named tetrachloroauric(III) acid trihydrate, is an orange-yellow crystalline solid. It is well-recognized for being hygroscopic and sensitive to light, necessitating careful storage and handling to maintain its integrity.[1][2] The compound's high gold content (typically ≥49.0% by weight) and its excellent solubility in polar solvents make it a preferred precursor for a vast range of applications, from the synthesis of gold nanoparticles to catalysis in organic reactions.[3][4]

Table 1: Physicochemical Properties of Gold(III) Chloride Trihydrate

| Property | Value | Source(s) |

| Chemical Formula | HAuCl₄·3H₂O | [3] |

| CAS Number | 16961-25-4 | [5] |

| Molecular Weight | 393.83 g/mol | [3] |

| Appearance | Orange-yellow crystalline powder or chunks | [4] |

| Gold Content | ≥49.0% | [3] |

| Melting Point | 30 °C | [1] |

| Density | 3.9 g/cm³ (at 20 °C) | [1] |

| Key Characteristics | Very hygroscopic, light-sensitive | [1] |

Dissolution and Speciation in Aqueous Media

Gold(III) chloride trihydrate is highly soluble in water. The CRC Handbook of Chemistry and Physics reports the solubility of the related anhydrous Gold(III) chloride (AuCl₃) as 68 g/100 mL in cold water.[6] When Gold(III) chloride trihydrate dissolves, it acts as a strong acid, dissociating to form a proton (H⁺) and the stable, square planar tetrachloroaurate(III) anion, [AuCl₄]⁻.[5] This high solubility is fundamental to its use in numerous aqueous-phase reactions.

The seemingly straightforward dissolution is complicated by the subsequent hydrolysis of the [AuCl₄]⁻ anion. This process involves the stepwise replacement of chloride ligands (Cl⁻) by hydroxide ligands (OH⁻), leading to a dynamic equilibrium of various aquachloro- and hydroxo-complexes.[7] The specific species present in solution is highly dependent on the pH and the concentration of chloride ions.[8]

The general hydrolysis cascade can be represented as: [AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

This equilibrium is crucial for applications like nanoparticle synthesis, where the nature of the gold precursor species can influence the nucleation and growth kinetics.[9] For instance, at neutral pH, the dominant species are calculated to be [AuCl₂(OH)₂]⁻ and [AuCl(OH)₃]⁻.[8]

Dissolution and Reactivity in Ethanol

While specific quantitative solubility data for Gold(III) chloride trihydrate in ethanol is not consistently reported in standard chemical handbooks, it is widely described as being "soluble" or "very soluble".[10] However, the dissolution process in ethanol is chemically distinct from that in water. Ethanol, a primary alcohol, can act as a reducing agent for the Au(III) ion, especially under thermal or photochemical stimulation.[11]

This "reductive dissolution" is a cornerstone of many green synthesis methods for gold nanoparticles (AuNPs). The process involves the oxidation of ethanol to acetaldehyde and subsequently to acetic acid, concurrent with the reduction of Au(III) to metallic Au(0).[11]

The overall reaction can be summarized as: 2HAuCl₄ + 3CH₃CH₂OH → 2Au⁰ + 3CH₃CHO + 8HCl

The UV-Vis absorption spectrum of HAuCl₄ in ethanol shows a red-shift of the main absorption band compared to its spectrum in water (from ~290-300 nm in water to ~320 nm in ethanol), indicating a change in the coordination environment of the gold center.[12][13] This solvatochromism reflects the different interactions between the gold complex and the solvent molecules.

This reductive pathway means that solutions of Gold(III) chloride trihydrate in ethanol can be less stable over time compared to aqueous solutions, particularly when exposed to light, leading to the spontaneous formation of colloidal gold.

Experimental Protocol: Gravimetric Determination of Solubility

The determination of solubility for a highly soluble and hygroscopic compound requires a meticulous approach. The gravimetric method, which involves preparing a saturated solution and determining the mass of the dissolved solute in a known mass of solvent, is a reliable technique.[14]

Causality Behind Experimental Choices:

-

Sealed System: Due to the hygroscopic nature of HAuCl₄·3H₂O, all equilibration steps must be performed in a sealed container to prevent the absorption of atmospheric moisture, which would alter the true solubility.

-

Temperature Control: Solubility is highly dependent on temperature. A thermostatically controlled water bath is essential to maintain a constant temperature during equilibration.[15]

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium (saturation). This is confirmed by analyzing aliquots at different time points until the concentration remains constant.

-

Protection from Light: Given the light sensitivity of the compound, experiments should be conducted in amber glassware or under dark conditions to prevent photochemical reduction, especially in alcoholic solvents.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Gold(III) chloride trihydrate to a known mass of the solvent (deionized water or absolute ethanol) in a sealed, amber glass vial.

-

Equilibration: Place the vial in a calibrated, thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). Stir the mixture using a magnetic stir bar for a minimum of 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, stop stirring and allow the excess solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe that has been thermally equilibrated to the bath temperature.

-

Mass Determination (Solution): Immediately dispense the supernatant into a pre-weighed, dry container and seal it. Weigh the container to determine the total mass of the saturated solution.

-

Solvent Evaporation: Unseal the container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., below 160°C).[2]

-

Mass Determination (Solute): Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container to determine the mass of the dry solute. Repeat the drying and weighing steps until a constant mass is achieved.[14]

-

Calculation: The solubility is calculated as grams of solute per 100 grams of solvent.

-

Mass of Solvent = (Mass of Container + Solution) - (Mass of Container + Dry Solute)

-

Mass of Solute = (Mass of Container + Dry Solute) - (Mass of empty Container)

-

Solubility = (Mass of Solute / Mass of Solvent) x 100

-

Conclusion

The solubility of Gold(III) chloride trihydrate is not a simple physical parameter but is intrinsically linked to its chemical reactivity within the solvent. In water, it is highly soluble, forming the [AuCl₄]⁻ anion which undergoes a pH-dependent hydrolysis. In ethanol, its dissolution is coupled with a reductive process that can lead to the formation of elemental gold. For professionals in research and drug development, a thorough understanding of these distinct solvent-dependent behaviors is paramount for the rational design of synthetic procedures, the formulation of stable gold-based agents, and the reproducible manufacturing of gold nanomaterials.

References

-

Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (88th ed.). CRC Press. [URL: [Link]]

-

Wikipedia. (n.d.). Gold(III) chloride. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis spectra of HAuCl4 solutions before and after the successive... [Image]. Retrieved from [Link]

-

dlab @ EPFL. (n.d.). Gold(III) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). UV - vis spectra of HAuCl 4 solution in water, in 2-propanol, and in... [Image]. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]

-

Mustafa, G. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (2010). A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. [URL: [Link]]

-

Wikipedia. (n.d.). Chloroauric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents. Retrieved from [Link]

-

American Elements. (n.d.). Gold(III) Chloride Trihydrate. Retrieved from [Link]

-

LabMart Limited. (n.d.). Thermo Scientific™ tetra-Chloroauric(III) acid trihydrate ACS. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorption spectra of 25 mL HAuCl 4 + GO in 50 vol% ethanol–water,... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of (a) HAuCl4, (b) H2PdCl4, (c) AgNO3, and... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). A spectrophotometric study of aqueous Au(III) halide–hydroxide complexes at 25–80°C. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Synthesis of gold nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability constants of main aqueous Au III and Au I complexes at 25 8C... [Table]. Retrieved from [Link]

-

Reddit. (2013, November 12). Gold (chloroauric acid) dissolved in ethanol. r/chemistry. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Identification and Characterization of a Au(III) Reductase from Erwinia sp. IMH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Highly reproducible, high-yield flow synthesis of gold nanoparticles based on a rational reactor design exploiting the reduction of passivated Au(III). Retrieved from [Link]

-

RSC Publishing. (2019, November 26). In situ reduction of chloroauric acid (HAuCl 4 ) for generation of catalytic Au nanoparticle embedded triazine based covalent organic polymer networks. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Gold Chloride, 1% (w/v) 100 ml = 1 g HAuCl4-3H2O, 1 ml = 5 mg Au, Toner for Gomori Methenamine Silver Nitrate Stain, 500 ml. Retrieved from [Link]

-

CORE. (n.d.). Ruthenium(III) aqua-chloro complex chemistry : the interconversion of the Hexachlororuthenate(III) and Aquapentachlororuthenate(. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 6. dl.icdst.org [dl.icdst.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gold(III) chloride CAS#: 13453-07-1 [m.chemicalbook.com]

- 11. In situ reduction of chloroauric acid (HAuCl 4 ) for generation of catalytic Au nanoparticle embedded triazine based covalent organic polymer networks ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08822A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

The Aqueous Chemistry of Gold(III) Chloride Trihydrate: Speciation, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) chloride trihydrate (HAuCl₄·3H₂O), often referred to as chloroauric acid, stands as a cornerstone precursor in modern chemical synthesis, materials science, and nanomedicine. While its solid form is a well-defined crystalline hydrate, its behavior upon dissolution in water is a complex interplay of equilibria that dictates its subsequent reactivity. This guide provides an in-depth exploration of the aqueous chemistry of gold(III) chloride, moving from the fundamental principles of its speciation to practical, field-proven protocols for its use in nanoparticle synthesis and beyond. For researchers in materials science and drug development, a mastery of this chemistry is not merely academic; it is the critical determinant for achieving reproducibility, controlling product characteristics, and unlocking novel applications.

The Fundamental Chemistry of Gold(III) in Aqueous Environments

The journey from a solid, yellow-orange crystal to a reactive species in solution is not a simple dissolution. It is a transformation into a dynamic system governed by pH, ligand concentration, and ionic strength.

Dissolution and the Formation of the Tetrachloroaurate(III) Anion

Upon dissolving in water, Gold(III) chloride trihydrate does not exist as a simple hydrated Au³⁺ ion. Instead, it forms the thermodynamically stable, square-planar tetrachloroaurate(III) anion, [AuCl₄]⁻.[1] This species is the predominant form in acidic aqueous solutions containing a sufficient concentration of chloride ions.[2] The compound is more accurately formulated as H[AuCl₄]·3H₂O, highlighting the proton associated with the complex anion.[3]

Hydrolysis and Speciation: A pH-Dependent Equilibrium

The true complexity of aqueous gold(III) chemistry emerges as the pH of the solution changes. The [AuCl₄]⁻ anion undergoes sequential hydrolysis, where chloride ligands are systematically replaced by hydroxide (OH⁻) ligands.[4] This process is a series of equilibria, each shifting the dominant gold species in solution.[5][6]

The primary hydrolysis steps can be represented as follows:

-

[AuCl₄]⁻ + H₂O ⇌ [AuCl₃(OH)]⁻ + H⁺ + Cl⁻

-

[AuCl₃(OH)]⁻ + H₂O ⇌ [AuCl₂(OH)₂]⁻ + H⁺ + Cl⁻

-

[AuCl₂(OH)₂]⁻ + H₂O ⇌ [AuCl(OH)₃]⁻ + H⁺ + Cl⁻

-

[AuCl(OH)₃]⁻ + H₂O ⇌ [Au(OH)₄]⁻ + H⁺ + Cl⁻

This cascade of reactions means that the specific gold complex a researcher is working with is entirely dependent on the pH. Spectroscopic and X-ray absorption studies have confirmed that in the pH range of 2-6, [AuCl₄]⁻ and [AuCl₃(OH)]⁻ are the majority species.[6] As the pH increases to the 6-8.5 range, [AuCl₃(OH)]⁻ and [AuCl₂(OH)₂]⁻ become dominant, and above pH 8.5, species with more hydroxide ligands, such as [AuCl(OH)₃]⁻ and [Au(OH)₄]⁻, prevail.[6][7]

This pH-dependent speciation is not merely a chemical curiosity; it has profound implications for reactivity. The lability of the ligands, the overall charge of the complex, and the redox potential of the gold center are all altered, directly impacting outcomes in nanoparticle synthesis, catalysis, and biological interactions.[8][9][10]

Caption: Gold(III) Hydrolysis Equilibrium Pathway.

Table 1: Predominant Aqueous Gold(III) Species as a Function of pH

| pH Range | Dominant Gold(III) Species | Spectroscopic Evidence |

|---|---|---|

| < 6 | [AuCl₄]⁻, [AuCl₃(OH)]⁻ | UV-Vis, Raman, EXAFS[5][6] |

| 6 - 8.5 | [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻ | UV-Vis, Raman, EXAFS[6][11] |

| > 8.5 | [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, [Au(OH)₄]⁻ | UV-Vis, Raman, EXAFS[6][7] |

Experimental Protocols and Characterization

Reproducibility in experiments involving gold(III) begins with the rigorous preparation and characterization of the precursor solution. The following protocols are designed to be self-validating systems.

Protocol: Preparation of a Standardized 1.0 mM Aqueous HAuCl₄ Solution

Rationale: This protocol outlines the preparation of a standard stock solution. The use of high-purity water is critical to avoid unintended reduction or complexation. Storage in amber or foil-wrapped bottles is mandatory as aqueous gold(III) solutions are light-sensitive and can undergo photoreduction over time.[12][13] Stock solutions prepared this way are stable for extended periods if stored properly in the dark.[12]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O, MW: 393.83 g/mol )

-

High-purity deionized (DI) water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Amber glass storage bottle or clear bottle with aluminum foil

Procedure:

-

Weighing: Accurately weigh 0.0394 g of HAuCl₄·3H₂O using an analytical balance. Causality Note: As the solid is hygroscopic, perform this step promptly to ensure accurate concentration.[1]

-

Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 70 mL of DI water and swirl gently until the solid is completely dissolved, resulting in a clear, yellow solution.

-

Dilution: Once fully dissolved, dilute the solution to the 100 mL mark with DI water. Cap the flask and invert it 15-20 times to ensure homogeneity.

-

Storage: Transfer the final 1.0 mM solution to a labeled amber glass bottle and store it at 4°C in the dark.

Protocol: UV-Vis Spectroscopic Characterization

Rationale: UV-Vis spectroscopy is a rapid and effective method to confirm the identity and integrity of the gold(III) precursor solution. The electronic transitions within the gold complexes give rise to characteristic absorption bands.[5] The primary tetrachloroaurate(III) ion has a distinct ligand-to-metal charge transfer (LMCT) band, while its hydrolyzed products have shifted absorbances.[11][14]

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for signal stability.

-

Blanking: Fill a quartz cuvette with the same DI water used for solution preparation. Place it in the spectrophotometer and record a baseline (blank) measurement across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Rinse the cuvette with a small amount of the 1.0 mM HAuCl₄ solution, then fill it with the sample. Place it in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the absorbance maxima (λmax). A freshly prepared acidic solution should show a strong absorption peak corresponding to [AuCl₄]⁻.

Table 2: Characteristic UV-Vis Absorbance of Aqueous Gold(III) Species

| Gold(III) Species | Approximate λmax (nm) | Reference |

|---|---|---|

| [AuCl₄]⁻ | ~313 nm | [11] |

| [AuCl₃(OH)]⁻ / [AuCl₂(OH)₂]⁻ | ~289-295 nm |[11][14][15] |

Core Reactivity: Reduction to Gold Nanoparticles

One of the most significant applications of aqueous HAuCl₄ is its use as a precursor for the synthesis of gold nanoparticles (AuNPs). This process hinges on the controlled reduction of Au(III) to elemental Au(0).

The Turkevich Method: A Classic Reduction

The most widely cited method for AuNP synthesis is the Turkevich method, which uses sodium citrate to reduce the aqueous gold(III) complex at elevated temperatures.[16] In this reaction, sodium citrate serves a dual purpose:

-

Reducing Agent: At boiling temperatures, the citrate ion reduces Au(III) to Au(0).[17]

-

Capping Agent: Following reduction, citrate anions adsorb onto the surface of the newly formed gold nuclei, providing electrostatic stabilization that prevents uncontrolled aggregation and allows for controlled particle growth.[8]

The reaction is visually striking, as the pale yellow solution of HAuCl₄ transitions through colorless and gray intermediates to a final, brilliant ruby-red color.[18] This red color is not the color of bulk gold but arises from a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is characteristic of gold nanoparticles in the 10-30 nm size range.[16][19]

Experimental Workflow: Citrate-Mediated Synthesis of AuNPs

Rationale: This workflow describes a standard Turkevich synthesis. The cleanliness of glassware is paramount, as contaminants can act as alternative nucleation sites, leading to polydisperse or aggregated particles. Heating the gold solution to a boil before adding the citrate ensures a rapid nucleation event, which is key to forming a monodisperse population of nanoparticles.[17]

Caption: Workflow for Turkevich Gold Nanoparticle Synthesis.

Detailed Protocol:

-

Setup: Add 20 mL of the 1.0 mM HAuCl₄ solution to a scrupulously clean Erlenmeyer flask with a stir bar. Place on a stirring hotplate.

-

Heating: Heat the solution to a vigorous boil while stirring.

-

Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of a 1% (34 mM) trisodium citrate dihydrate solution.[17]

-

Reaction: The solution color will change from yellow to clear, then to grey, and finally to a deep ruby red over several minutes.

-

Completion: Continue boiling for 10-15 minutes after the color change is complete to ensure full reaction and particle stabilization.

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature. The final colloidal solution can be stored for months.

Controlling the Outcome: The Impact of Reaction Parameters

The genius of the Turkevich method and its derivatives lies in its tunability. The final size of the nanoparticles can be precisely controlled by altering the reaction conditions:

-

Citrate-to-Gold Ratio: The ratio of citrate to gold is the primary determinant of nanoparticle size. A higher ratio (more citrate) leads to the formation of smaller nanoparticles.[19] This is because with more capping agent available, a larger total surface area can be stabilized, resulting in a greater number of smaller particles.[8]

-

pH: The pH of the reaction mixture influences both the gold speciation and the dissociation state of citric acid. Changes in pH can shift the gold complex equilibrium towards more hydrolyzed forms, which can alter the reduction kinetics and final particle size.[8]

Broader Applications in Science and Medicine

While nanoparticle synthesis is a major application, the reactivity of aqueous gold(III) complexes is leveraged in several other high-impact fields.

-

Homogeneous Catalysis: Gold(III) complexes are effective catalysts for a variety of organic reactions, including C-H activation and cross-coupling transformations.[20][21] The reactivity is often dictated by the ligands coordinated to the gold center, with the aqueous environment playing a key role.[22]

-

Bioinorganic Chemistry: The interaction of gold(III) complexes with proteins and other biomolecules is an active area of research for developing new therapeutic agents, particularly anticancer drugs.[9][23] The hydrolysis of the gold complexes under physiological pH is a critical factor, as the resulting chloro-hydroxo species exhibit different binding affinities and reactivities toward biological targets like cysteine residues in proteins.[10][11]

Conclusion

Gold(III) chloride trihydrate, when dissolved in water, creates a dynamic system whose properties are exquisitely sensitive to its chemical environment, most notably pH. The resulting equilibrium between various chloro-aqua-hydroxo species dictates the compound's reactivity. A thorough understanding and control of this speciation are fundamental for any researcher aiming to achieve reproducible and predictable outcomes, whether in the synthesis of precisely engineered nanoparticles, the design of novel catalytic systems, or the development of next-generation metallodrugs. The protocols and principles outlined in this guide provide a robust framework for harnessing the rich and versatile chemistry of aqueous gold(III).

References

-

Fry, F. H., Hamilton, G. A., & Turkevich, J. (1966). The Kinetics and Mechanism of Hydrolysis of Tetrachloroaurate(III). Inorganic Chemistry, 5(11), 1943–1946. [Link][4][24]

-

Wu, H.-L., & Chen, S.-H. (2013). Microscale Synthesis and Characterization of Gold Nanoparticles for the Laboratory Instruction. Green Chemistry Letters and Reviews, 6(3), 224-232. [Link][18]

-

Wikipedia contributors. (2023). Gold(III) chloride. Wikipedia, The Free Encyclopedia. [Link][1]

-

National Taiwan University. (2024). Experiment 16: Synthesis and Characterization of Gold Nanoparticles. NTU-Chemistry. [Link][19]

-

Velázquez-Salazar, J. J., et al. (2022). Synthesis of Gold Nanoparticles from Gold Coatings Recovered from E-Waste Processors. Molecules, 27(20), 7035. [Link][16]

-

McFarland, A. D., et al. (2004). Color My Nanoworld. Journal of Chemical Education, 81(4), 544A. [Link][17]

-

Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles. [Link][8]

-

Peck, J. A., Tait, C. D., Swanson, B. I., & Brown, G. E. (1991). Speciation of aqueous gold(III) chlorides from ultraviolet/visible absorption and Raman/resonance Raman spectroscopies. OSTI.GOV. [Link][5]

-

ResearchGate. (2021). For how long a prepared 1mM HAuCl4 solution be used? [Link][12]

-

Paul, A., et al. (2021). Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues. ACS Omega, 6(42), 28009–28023. [Link][9]

-

Paul, A., et al. (2021). Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues. PubMed Central. [Link][10]

-

Farges, F., et al. (1993). Local environment around gold(III) in aqueous chloride solutions: An EXAFS spectroscopy study. Geochimica et Cosmochimica Acta, 57(5), 1161-1172. [Link][6]

-

Zagyva, A., et al. (2021). Binding of Tetrachloroaurate(III) to Bovine or Human γ-Globulins. Molecules, 26(16), 4983. [Link][11]

-

ResearchGate. (n.d.). Kinetics and mechanism of the reaction of gold(III) chloride complexes with formic acid. [Link][25]

-

ResearchGate. (n.d.). UV−vis spectra of (a) gold(III) chloride, (b) AuNPs of three different sizes. [Link][14]

-

ResearchGate. (n.d.). A study of Trace Gold Chloride and Hydroxide Speciation in Weak Alkaline Solution by Ion Chromatography Inductively Coupled Plasma Mass Spectrometry. [Link][26]

-

ResearchGate. (n.d.). UV-Vis spectra of initial gold(III) ions and the prepared gold nanoparticles. [Link][15]

-

Johansson, M. J., & Tinnis, F. (2023). Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity. Accounts of Chemical Research, 56(24), 3507–3520. [Link][22]

-

Incatasciato, F., et al. (2024). Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next‐Generation Therapeutic and Imaging Agents. Angewandte Chemie International Edition. [Link][23]

-

Mironov, I. V., & Tsvelodub, L. D. (2000). Gold(III) Chlorohydroxo Complexes in Alkaline Aqueous Solutions. Russian Journal of Inorganic Chemistry, 45(4), 633-637. [Link][7]

-

Belevantsev, V. I., Peshchevitskii, B. I., & Shuvaev, A. V. (1971). Kinetics and mechanisms of reactions of gold(III) complexes. I. The equilibrium hydrolysis of tetrachlorogold(III) in acid medium. Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, Seriya Khimicheskikh Nauk, (4), 56-62. [Link][27]

-

Fry, F., et al. (1966). The Kinetics and Mechanism of Hydrolysis of Tetrachloroaurate(III). Inorganic Chemistry, 5(11), 1943-1946. [Link][24]

-

Buk-Rudenko, O., et al. (2023). Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity. Journal of Inorganic Biochemistry, 249, 112390. [Link][28]

-

ResearchGate. (n.d.). Diagram of the distribution of gold(III) chloride complex species as a function of pCl. [Link][2]

-

Generalic, E. (2025). Preparation of HAuCl4 solution. Periodic Table of the Elements. [Link][29]

-

Zvereva, E., et al. (2022). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Molecules, 27(19), 6246. [Link][30]

-

Wikipedia contributors. (2023). Chloroauric acid. Wikipedia, The Free Encyclopedia. [Link][3]

-

National Institutes of Health. (2016). A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions. [Link][31]

-

ResearchGate. (n.d.). Cyclometalated AuIII complexes: Synthesis, Reactivity and Physicochemical Properties. [Link][20]

-

ResearchGate. (n.d.). The catalytic activity of Au(III) complexes evaluated in a) alkyne carboalkoxylation and b) cyclopropanation of styrene with propargyl ester. [Link][21]

-

Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 107(3), 935–975. [Link][33]

Sources

- 1. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Speciation of aqueous gold(III) chlorides from ultraviolet/visible absorption and Raman/resonance Raman spectroscopies (Journal Article) | OSTI.GOV [osti.gov]

- 6. Local environment around gold(III) in aqueous chloride solutions: An EXAFS spectroscopy study (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Gold Chloride - 911Metallurgist [911metallurgist.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Gold Nanoparticles from Gold Coatings Recovered from E-Waste Processors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 18. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 19. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next‐Generation Therapeutic and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Preparation of HAuCl4 solution [periodni.com]

- 30. mdpi.com [mdpi.com]

- 31. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. kamatlab.com [kamatlab.com]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to Gold(III) Chloride as a Lewis Acid Catalyst in Organic Synthesis

Abstract

Gold(III) chloride (AuCl₃) has emerged from a niche curiosity to a powerful and versatile Lewis acid catalyst in modern organic chemistry. Its unique electronic properties as a "soft" and carbophilic Lewis acid enable it to activate unsaturated carbon-carbon bonds—notably alkynes, allenes, and alkenes—under remarkably mild conditions. This guide provides an in-depth technical overview of AuCl₃'s catalytic prowess, moving beyond a simple recitation of reactions to explore the mechanistic underpinnings and practical considerations essential for researchers, chemists, and professionals in drug development. We will dissect its role in key transformations, including π-system activation, cyclization cascades, and Friedel-Crafts reactions, offering field-proven insights into protocol design and optimization.

The Fundamental Principle: Gold's Unique Lewis Acidity

Unlike "hard" Lewis acids such as AlCl₃, which coordinate strongly to hard nucleophiles like oxygen, gold(III) is a soft Lewis acid.[1] This distinction is paramount to understanding its catalytic behavior. AuCl₃ exhibits a strong affinity for soft, polarizable π-systems of alkynes, allenes, and alkenes. This "carbophilicity" or "alkynophilicity" is the cornerstone of its catalytic activity.[2][3]

The catalytic cycle typically begins with the coordination of the gold(III) center to the C-C multiple bond. This coordination withdraws electron density from the π-system, rendering it highly electrophilic and susceptible to nucleophilic attack. This activation is potent yet gentle, often avoiding the harsh conditions and unwanted side reactions associated with traditional Lewis acids.[4][5]

Core Applications & Mechanistic Insights

Gold(III) chloride's catalytic utility spans a wide array of synthetic transformations. This section will explore some of the most significant applications, detailing the mechanistic logic that underpins each reaction class.

Activation of Alkynes: A Gateway to Molecular Complexity

The activation of alkynes is arguably the most prominent application of AuCl₃ catalysis.[4] The coordination of Au(III) to the alkyne lowers the energy barrier for nucleophilic attack, enabling reactions that would otherwise be sluggish or require stoichiometric activators.

The addition of water (hydration) or alcohols (hydroalkoxylation) to alkynes is a fundamental method for synthesizing carbonyl compounds and acetals, respectively.[6] AuCl₃ serves as a highly efficient catalyst for these transformations, often providing an alternative to the more toxic mercury(II) salts historically used.[5]

The mechanism involves the π-activation of the alkyve, followed by the nucleophilic attack of water or an alcohol. This process typically follows Markovnikov's rule for terminal alkynes, leading to the formation of methyl ketones.[6]

The addition of amines to alkynes, or hydroamination, is a powerful, atom-economical method for synthesizing imines, enamines, and nitrogen-containing heterocycles.[7][8] Gold(III) catalysts, often in combination with other complexes, facilitate both inter- and intramolecular versions of this reaction.[3][9] The reaction proceeds via a similar π-activation pathway, followed by the nucleophilic addition of the amine.[8] This methodology is instrumental in building complex molecular scaffolds found in pharmaceuticals.[10]

Cyclization and Cycloisomerization Reactions

AuCl₃ excels at catalyzing intramolecular reactions, transforming linear precursors into complex cyclic and heterocyclic structures. These cascade reactions are highly efficient, often forming multiple bonds in a single, atom-economical step.

Gold(III) chloride can catalyze the cycloisomerization of various substrates. For instance, α-hydroxyallenes can be cyclized to furnish 2,5-dihydrofurans with excellent yields and chirality transfer, providing a mild alternative to harsher acidic methods.[11] Similarly, α-aminoallenes can be converted into 3-pyrrolines.[2] Density functional theory (DFT) studies on the synthesis of furans from 2-(1-alkynyl)-2-alken-1-ones have shown that a chloride ligand on the gold catalyst plays a crucial role in assisting proton transfer, lowering the activation energy of the rate-determining step.[12]

AuCl₃-based catalytic systems are effective in constructing quinoline and carbazole frameworks, which are prevalent motifs in medicinal chemistry.[10][13] These syntheses often involve multi-component reactions or intricate cascade sequences. For example, a sequential process involving the gold-catalyzed nucleophilic addition of terminal alkynes to imines, followed by an intramolecular reaction, can produce quinoline derivatives from aldehydes, amines, and alkynes in a one-pot reaction.[14][15] Likewise, 1-(indol-2-yl)-3-alkyn-1-ols smoothly cyclize in the presence of AuCl₃ to form carbazole derivatives at room temperature.[2]

Friedel-Crafts Type Reactions

While aluminum trichloride (AlCl₃) is the archetypal catalyst for Friedel-Crafts reactions, AuCl₃ has been explored as a milder alternative for certain substrates.[16][17] It can catalyze the alkylation of some aromatic rings.[5] For example, AuCl₃ effectively catalyzes the alkylation of 2-methylfuran with methyl vinyl ketone, a reaction where the substrates are sensitive to polymerization under harsher acidic conditions.[5]

The mechanism is analogous to the traditional Friedel-Crafts reaction, where the Lewis acid activates the electrophile.[18][19] However, the "soft" nature of AuCl₃ can offer different selectivity and functional group tolerance compared to "hard" Lewis acids like AlCl₃.[1][20]

Practical Considerations and Experimental Protocols

The successful application of AuCl₃ catalysis requires attention to several experimental parameters.

Catalyst Loading, Solvents, and Co-catalysts

-

Catalyst Loading: AuCl₃ is typically used in catalytic amounts, ranging from 1 to 10 mol%.[11][21][22]

-

Solvents: The choice of solvent can be critical. Dichloromethane (DCM), dichloroethane (DCE), toluene, and acetonitrile are commonly employed.[3][22] In some cases, the reaction can proceed under solvent-free conditions.[23]

-

Co-catalysts: The catalytic activity of gold is often enhanced by the addition of a silver salt (e.g., AgOTf, AgSbF₆).[9][24][25] The silver salt acts as a halide scavenger, abstracting a chloride from the gold center to generate a more electrophilic and catalytically active cationic gold species.[3][25]

Data Summary: Representative AuCl₃ Catalyzed Reactions

| Reaction Type | Substrate | Catalyst System | Temp. (°C) | Yield (%) | Reference |

| Cyclization | α-Hydroxyallene | 5-10 mol% AuCl₃ | RT | Good-Excellent | [11] |

| Carbazole Synthesis | 1-(Indol-2-yl)-3-alkyn-1-ol | AuCl₃ | RT | Good | [2] |

| Quinoline Synthesis | Aldehyde, Amine, Alkyne | AuCl₃/CuBr | - | Good | [14][15] |

| Chloroallyl Carbazole | Propargylamino Diyne | 10 mol% AuCl₃ | 80-90 | 80 | [22] |

| 2-Deoxy Glycosides | 2-Deoxy Hemiacetal | 1-3 mol% AuCl₃ | 50 | 59-84 | [21] |

General Experimental Protocol: AuCl₃-Catalyzed Cyclization of an Alkyne Precursor

This protocol is a generalized representation. Specific substrate concentrations, temperatures, and reaction times must be optimized for each unique transformation.

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the alkyne-functionalized substrate (1.0 eq).

-

Solvent Addition: The flask is purged with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., DCE, 0.1 M concentration) is added via syringe.

-

Catalyst Addition: Gold(III) chloride (e.g., 0.10 eq, 10 mol%) is added to the stirred solution. If a co-catalyst is required, it is added at this stage.

-

Reaction: The reaction mixture is stirred at the optimized temperature (e.g., 80 °C) for the required duration (e.g., 12 hours). Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cyclized product.[22]

Conclusion and Future Outlook